molecular formula C8H8O4S B362671 2,5-Thiophenedicarboxylic acid dimethyl ester CAS No. 4282-34-2

2,5-Thiophenedicarboxylic acid dimethyl ester

Cat. No.: B362671
CAS No.: 4282-34-2
M. Wt: 200.21g/mol
InChI Key: CYUGNCLRGFKPAE-UHFFFAOYSA-N
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Description

2,5-Thiophenedicarboxylic acid dimethyl ester is an organic compound with the chemical formula C8H8O4S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

2,5-Thiophenedicarboxylic acid dimethyl ester plays a significant role in biochemical reactions, particularly in the synthesis of bio-based polyesters. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of 2,5-thiophenedicarboxylic acid and methanol . Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and π-π interactions, influencing the structural and functional properties of these biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, it affects cellular metabolism by altering the flux of metabolic pathways, thereby impacting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been noted, where a certain dosage level results in a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by esterases to produce 2,5-thiophenedicarboxylic acid and methanol . This compound can also affect metabolic flux by interacting with key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects .

Preparation Methods

2,5-Thiophenedicarboxylic acid dimethyl ester is typically synthesized through the esterification of 2,5-thiophenedicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods often involve similar processes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,5-Thiophenedicarboxylic acid dimethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

2,5-Thiophenedicarboxylic acid dimethyl ester has a wide range of scientific research applications:

Comparison with Similar Compounds

2,5-Thiophenedicarboxylic acid dimethyl ester can be compared with other similar compounds, such as:

    2,5-Thiophenedicarboxylic acid: The parent compound, which lacks the ester groups.

    2,5-Furandicarboxylic acid: A similar compound with an oxygen atom in place of the sulfur atom in the thiophene ring.

    2,5-Pyridinedicarboxylic acid: A compound with a nitrogen atom in the ring structure. These compounds share similar chemical properties but differ in their reactivity and applications.

Biological Activity

2,5-Thiophenedicarboxylic acid dimethyl ester (TDCA-DME) is a thiophene derivative that has garnered attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and material science. This article provides an in-depth examination of the biological activity of TDCA-DME, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}O4_{4}
  • Molecular Weight : 210.24 g/mol
  • Density : 1.294 g/cm³
  • Melting Point : 148.5 - 149.5 °C
  • Boiling Point : 291.6 °C

TDCA-DME is synthesized through the esterification of thiophene and dimethyl anhydride. It acts as a precursor in the synthesis of various bioactive compounds, including antifungal agents and fluorescent brightening agents. The compound interacts with enzymes such as esterases, leading to the hydrolysis of ester bonds and the formation of 2,5-thiophenedicarboxylic acid and methanol.

1. Cellular Effects

TDCA-DME has been shown to influence several cellular processes:

  • Cell Signaling : The compound modulates signaling pathways that can alter gene expression profiles.
  • Gene Expression : It affects transcription factors, which regulate the expression of genes involved in various biological processes.

2. Antioxidant Activity

Research indicates that TDCA-DME exhibits antioxidant properties, which are vital in combating oxidative stress within cells. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .

3. Anticancer Potential

Studies have demonstrated that TDCA-DME possesses potential anticancer properties:

  • In vitro studies show that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) in a dose-dependent manner .
  • The compound has been linked to increased expression of p53 and caspase-3, markers associated with apoptotic pathways .

Pharmacokinetics

The pharmacokinetic profile of TDCA-DME includes:

  • Absorption : Rapidly absorbed in biological systems.
  • Metabolism : Metabolized by esterases into its corresponding acid.
  • Distribution : Distributed throughout tissues via binding proteins and transporters.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of TDCA-DME on various cancer cell lines. The results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability across all tested lines, with IC50_{50} values ranging from 8 to 16 µM for different cell types .

Cell LineIC50_{50} (µM)
MCF-710
U-93712
A549 (Lung Cancer)15

Case Study 2: Antioxidant Properties

In a comparative study assessing antioxidant activities using DPPH and ABTS assays, TDCA-DME exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
TDCA-DME7885
Ascorbic Acid8290

Applications in Research

TDCA-DME serves as a valuable building block in:

  • The synthesis of bio-based polyesters.
  • Development of pharmaceuticals targeting fungal infections.
  • Creation of conductive polymers for electronic applications .

Properties

IUPAC Name

dimethyl thiophene-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUGNCLRGFKPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227144
Record name 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4282-34-2
Record name 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4282-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl thiophene-2,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key application of dimethyl thiophene-2,5-dicarboxylate in material science?

A1: Dimethyl thiophene-2,5-dicarboxylate serves as a crucial precursor in synthesizing thiophene-containing molecules. For instance, it can react with hydrazine to yield thiophene-2,5-dicarbohydrazide [], which can be further modified to create amphiphilic molecules like thiophene gemini surfactants []. These surfactants find applications in various fields due to their unique properties arising from the combination of hydrophilic and hydrophobic components.

Q2: What are the efficient synthetic routes for producing dimethyl thiophene-2,5-dicarboxylate?

A2: Two main synthetic routes are reported in the provided research:

  • Direct synthesis from thiophene: This method involves refluxing thiophene with carbon tetrachloride and methanol in the presence of ferrous acetate as a catalyst []. This approach provides high yields (91.5%) of dimethyl thiophene-2,5-dicarboxylate [].
  • Esterification of thiophene-2,5-dicarboxylic acid: This method involves reacting thiophene-2,5-dicarboxylic acid with methanol in the presence of chlorate sulfoxide as a catalyst []. While the provided abstract doesn't mention the yield, this method is commonly employed for ester synthesis.

Q3: Can dimethyl thiophene-2,5-dicarboxylate be converted to other useful compounds?

A3: Yes, dimethyl thiophene-2,5-dicarboxylate can be converted to thiophene-2,5-dicarboxylic acid through base hydrolysis followed by acidification []. This reaction utilizes sodium hydroxide and achieves yields exceeding 90% []. Thiophene-2,5-dicarboxylic acid is a valuable building block for various polymers and materials.

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